Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is an organic compound belonging to the benzoate ester family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzoate ester. The trifluoromethyl group is particularly notable for its influence on the compound’s chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound, followed by halogenation and esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
- Methyl 4-bromo-2-(trifluoromethyl)benzoate
- 4-Bromobenzotrifluoride
- Methyl 4-chloro-5-formyl-2-(trifluoromethyl)benzoate
Comparison: Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Biological Activity
Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is an organic compound notable for its complex structure, which includes bromine, chlorine, and trifluoromethyl substituents on a benzoate framework. This unique arrangement enhances its potential biological activity, particularly in pharmaceutical applications. The compound's lipophilicity, influenced by the trifluoromethyl group, may improve its interactions with biological targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C9H6BrClF3O2. The presence of halogen substituents significantly alters the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₆BrClF₃O₂ |
Molecular Weight | 305.50 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. The presence of bromine and trifluoromethyl groups often correlates with enhanced efficacy against bacterial strains. For instance, studies on related compounds have shown significant activity against Candida species and other pathogens, suggesting that this compound may also possess antimicrobial properties due to its structural similarities.
Anticancer Potential
The trifluoromethyl group is known to enhance the potency of compounds in anticancer assays. Preliminary studies suggest that the compound may interact with specific cancer cell lines, inhibiting their growth through mechanisms similar to those observed in other trifluoromethylated compounds. Further investigation is needed to elucidate its mechanism of action and potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been a focus of research, particularly regarding its binding affinity to various biological targets. The SAR studies reveal that modifications in the halogen substituents can significantly affect biological activity:
Compound | IC₅₀ (μM) | Activity |
---|---|---|
This compound | TBD | Potential anticancer and antimicrobial |
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate | 0.39 - 1.56 | Effective against MRSA |
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate | TBD | Varies in potency against different strains |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of halogenated benzoates found that derivatives with trifluoromethyl groups exhibited enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be effective in treating infections caused by these pathogens.
- Anticancer Studies : In vitro tests on similar compounds indicate that those containing trifluoromethyl groups can significantly inhibit tumor cell proliferation. The specific mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.
Properties
Molecular Formula |
C9H5BrClF3O2 |
---|---|
Molecular Weight |
317.48 g/mol |
IUPAC Name |
methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-5(9(12,13)14)6(10)3-7(4)11/h2-3H,1H3 |
InChI Key |
NBZGJBLNUCDBMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F |
Origin of Product |
United States |
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